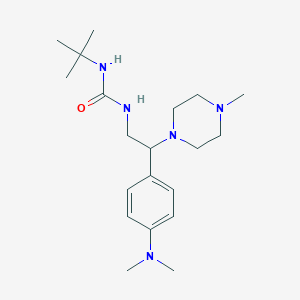

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N5O/c1-20(2,3)22-19(26)21-15-18(25-13-11-24(6)12-14-25)16-7-9-17(10-8-16)23(4)5/h7-10,18H,11-15H2,1-6H3,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOKOONJAFZDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular formats.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Tert-butyl group : A bulky alkyl group that may influence the compound's lipophilicity and receptor interactions.

- Dimethylamino group : A basic amine that can engage in hydrogen bonding and ionic interactions with biological targets.

- Piperazine moiety : Known for its role in enhancing the pharmacological properties of various drugs, particularly in terms of receptor binding.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related urea derivatives can act as inhibitors of specific oncogenic pathways.

- Mechanism of Action : These compounds often inhibit protein kinases or disrupt cell signaling pathways associated with cancer proliferation.

- Case Study : A derivative was tested against various cancer cell lines, showing IC50 values ranging from 5 to 15 µM, indicating potent activity against tumor cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study focusing on its structural analogs found promising results against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Neuropharmacological Effects

The dimethylamino and piperazine groups suggest potential neuropharmacological effects. Preliminary studies indicate that the compound may exhibit anxiolytic or antidepressant-like activities through serotonin receptor modulation.

- Behavioral Studies : In rodent models, administration of similar compounds resulted in reduced anxiety-like behavior in elevated plus maze tests.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the tert-butyl and piperazine groups have been shown to significantly alter potency and selectivity.

Key Findings:

- Substitution Variations : Altering the position or type of substituents on the piperazine ring can enhance binding affinity to target receptors.

- Lipophilicity : Increasing lipophilicity through structural modifications often correlates with improved cellular uptake.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Urea Derivatives

Key Observations :

- The target compound shares the 4-methylpiperazine group with the indenopyrazole derivative (), which is critical for solubility and target binding.

- Unlike M64 (), which uses a morpholino group and trifluoromethyl for enhanced lipophilicity, the target compound prioritizes tertiary amines (dimethylamino and piperazine) for polar interactions.

- The bis-urea structure in highlights how bulky substituents (e.g., cycloheptyl) reduce solubility but may improve metabolic stability.

Table 2: Reported Activities of Structural Analogs

Key Insights :

- M64’s morpholino group enhances FAK activation (), whereas the target’s dimethylamino group may favor different signaling pathways.

Physicochemical Properties

Table 3: Property Comparison

Analysis :

- The target compound’s 4-methylpiperazine and dimethylamino groups likely improve aqueous solubility compared to M64’s CF3 group ().

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling an isocyanate intermediate with a substituted amine. For example:

- Step 1: React a tert-butyl-substituted amine with phosgene or a carbonyldiimidazole derivative to generate the urea backbone .

- Step 2: Introduce the 4-(dimethylamino)phenyl and 4-methylpiperazinyl moieties via nucleophilic substitution or alkylation under inert conditions (e.g., dry dichloromethane, argon atmosphere) .

- Purity optimization: Use flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) and confirm purity via HPLC (>95%) and mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy identifies urea C=O stretching (~1640–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- NMR (¹H, ¹³C, ¹⁹F) resolves substituent environments (e.g., tert-butyl singlet at ~1.3 ppm in ¹H NMR; piperazine methyl groups at ~2.2–2.5 ppm) .

- Mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₃₄N₆O: 399.29) .

Q. How should researchers design initial biological activity screens for this compound?

- Target selection: Prioritize receptors/enzymes associated with urea derivatives (e.g., kinases, GPCRs) based on structural analogs .

- Assay types: Use in vitro enzymatic inhibition assays (e.g., fluorescence-based) and cell viability tests (MTT assay) at concentrations 1–100 μM .

- Controls: Include known inhibitors (e.g., staurosporine for kinases) and structurally similar urea derivatives for baseline comparison .

Advanced Research Questions

Q. How can conflicting biological activity data from different studies be resolved?

- Example contradiction: Antimicrobial activity reported in one study vs. no activity in another.

- Resolution steps:

- Verify assay conditions (e.g., bacterial strain variability, compound solubility in DMSO/PBS) .

- Re-test with standardized protocols (e.g., CLSI guidelines for MIC determination).

- Analyze structural analogs (Table 1) to identify substituents critical for activity (e.g., trifluoromethyl vs. tert-butyl groups) .

Q. Table 1: Structural Analogs and Activity Trends

| Compound Substituents | Observed Activity | Reference |

|---|---|---|

| 4-Chlorophenyl, piperidinyl | Enhanced receptor selectivity | |

| Naphthalene, morpholinyl | Improved lipophilicity | |

| Trifluoromethyl, tetrazinyl | Strong fluorescence |

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

- Kinetic studies: Perform time-dependent enzyme inhibition assays to distinguish reversible vs. irreversible binding .

- Molecular docking: Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .

- Cellular thermal shift assays (CETSA): Confirm target engagement by measuring protein stability shifts after compound treatment .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed during optimization?

- Solubility enhancement: Introduce hydrophilic groups (e.g., morpholinoethoxy) or formulate as salts (e.g., hydrochloride) .

- Permeability testing: Use Caco-2 cell monolayers to assess intestinal absorption; tert-butyl groups may enhance membrane penetration .

- Metabolic stability: Conduct microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., piperazine N-demethylation) .

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Process optimization: Replace toxic solvents (e.g., dichloromethane) with greener alternatives (e.g., 2-MeTHF) .

- Catalyst screening: Test palladium or copper catalysts for coupling steps to reduce reaction time .

- Quality control: Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) for real-time purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.